1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine
Description
Properties
IUPAC Name |
(3-methoxyphenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-14-4-2-3-13(7-14)16(18)17-8-15(9-17)21-11-12-5-6-20-10-12/h2-4,7,12,15H,5-6,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTLEPYOJGRARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(C2)OCC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific reaction conditions.
Introduction of the 3-Methoxybenzoyl Group: The 3-methoxybenzoyl group can be introduced via acylation reactions using 3-methoxybenzoyl chloride and a suitable base, such as triethylamine.
Attachment of the Oxolan-3-yl Group: The oxolan-3-yl group can be attached through etherification reactions using oxolan-3-ol and appropriate reagents, such as tosyl chloride and a base.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of ester or ether bonds and the formation of corresponding carboxylic acids or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of the compound make it suitable for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in biological assays to study its effects on cellular processes, enzyme activity, or protein interactions.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to desired therapeutic effects. The presence of the 3-methoxybenzoyl and oxolan-3-yl groups can influence the compound’s binding affinity, selectivity, and overall pharmacokinetic properties.
Comparison with Similar Compounds
1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine can be compared with other azetidine derivatives, such as:
1-Benzoyl-3-[(oxolan-3-yl)methoxy]azetidine: This compound lacks the methoxy group on the benzoyl ring, which may affect its chemical reactivity and biological activity.
1-(3-Methoxybenzoyl)-3-[(tetrahydrofuran-3-yl)methoxy]azetidine: This compound contains a tetrahydrofuran ring instead of an oxolan ring, potentially altering its physical and chemical properties.
1-(3-Methoxybenzoyl)-3-[(oxolan-2-yl)methoxy]azetidine: The position of the oxolan ring attachment differs, which can influence the compound’s overall conformation and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine is a synthetic organic compound classified as an azetidine. This compound has garnered interest due to its unique structural features, which include a methoxybenzoyl group and an oxolan moiety. These components contribute to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Azetidine Ring : Cyclization of amino alcohols or amino acids.
- Introduction of the 3-Methoxybenzoyl Group : Acylation using 3-methoxybenzoyl chloride.
- Attachment of the Oxolan-3-yl Group : Etherification with oxolan-3-ol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific binding affinity and selectivity are influenced by the methoxy and oxolan groups, which may enhance its pharmacokinetic properties.
Anticancer Activity
Recent studies have shown that azetidine derivatives exhibit significant anticancer properties. For instance, similar compounds have demonstrated antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values for these compounds ranged from 1.2 to 5.3 μM, indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.2 |
| Compound B | HCT116 | 4.5 |
| This compound | MCF-7 | TBD |
Antioxidant Activity
In addition to anticancer effects, this compound may possess antioxidant properties, which are essential for combating oxidative stress within biological systems. Compounds with similar structures have shown improved antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
Study on Antiproliferative Effects
A study focused on evaluating the antiproliferative effects of various azetidine derivatives, including this compound, reported significant activity against MCF-7 cells. The presence of methoxy groups was linked to enhanced biological activity, suggesting that modifications in substituents can lead to improved therapeutic profiles .
Antimicrobial Activity Evaluation
Another investigation assessed the antimicrobial potential of azetidine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited notable antibacterial activity, with minimal inhibitory concentrations (MIC) ranging from 8 μM for effective compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the azetidine ring. Key steps include:
- Step 1 : Coupling the 3-methoxybenzoyl group to the azetidine core using a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Step 2 : Introducing the (oxolan-3-yl)methoxy group via nucleophilic substitution, requiring careful control of temperature (40–60°C) and solvent polarity (e.g., DMF) to ensure regioselectivity .
- Purification : Chromatography (HPLC or flash column) is critical for isolating the final compound with >95% purity. Reaction progress is monitored via TLC or LC-MS .
Q. Which analytical techniques are most effective for characterizing structural and functional groups in this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., methoxybenzoyl vs. oxolanyl groups) and stereochemistry. Key signals include δ 3.3–3.8 ppm (oxolanyl protons) and δ 7.2–7.6 ppm (aromatic protons) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₁NO₄: 292.1549) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 25°C and 40°C for 7–14 days. Monitor degradation via HPLC, focusing on hydrolysis of the methoxybenzoyl group at acidic pH .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere to guide storage conditions (e.g., desiccated at –20°C) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) at 1–100 μM concentrations .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Optimize substituents (e.g., replacing methoxy with trifluoromethyl) for improved binding .
- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., MAO-B for neuroprotection). Prioritize derivatives with ΔG < –8 kcal/mol .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for kinase inhibition) and apply statistical tests (ANOVA) to identify outliers due to assay variability (e.g., ATP concentration differences) .
- Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. How can reaction engineering (e.g., flow chemistry) improve scalability of the synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Optimize residence time (5–10 min) and temperature (50°C) for the coupling step, achieving 85% yield with reduced byproducts vs. batch methods .
- In-Line Analytics : Integrate PAT tools (e.g., FTIR) for real-time monitoring of intermediate formation .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent Models : Administer 10 mg/kg IV/PO to assess bioavailability (AUC₀–24h) and metabolite profiling (LC-MS/MS of plasma). Monitor organ toxicity via histopathology .
- PBPK Modeling : Simulate human exposure using GastroPlus® to predict Cmax and dose adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
